5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It contains multiple fused rings, including triazole, pyridine, thiazole, and pyrimidine moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials, such as enaminonitriles and benzohydrazides, under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up reactions using continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as DNA. It can intercalate into DNA strands, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Exhibits a range of biological activities, including antifungal and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its antibacterial and anticancer activities.
Uniqueness
5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of multiple fused heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H18N6O2S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H18N6O2S/c25-16(13-12-20-18-24(17(13)26)10-11-27-18)19-8-4-1-2-6-14-21-22-15-7-3-5-9-23(14)15/h3,5,7,9-12H,1-2,4,6,8H2,(H,19,25) |
InChI Key |
HVESCLJZTIDCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CN=C4N(C3=O)C=CS4 |
Origin of Product |
United States |
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